Cas no 42574-73-2 (3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid)

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid is a versatile intermediate in organic synthesis, characterized by its pyrimidine and acrylic acid functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to serve as a building block for heterocyclic derivatives. Its reactive acryloyl moiety enables facile conjugation or further functionalization, making it useful in the development of bioactive molecules. The pyrimidine ring enhances binding affinity in target interactions, often improving selectivity in drug design. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in medicinal chemistry and material science applications.
3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid structure
42574-73-2 structure
Product Name:3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
CAS No:42574-73-2
MF:C8H7N3O3
MW:193.159481287003
CID:5018671
Update Time:2025-05-19

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid Chemical and Physical Properties

Names and Identifiers

    • STK325725
    • 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid
    • ST025281
    • (2Z)-3-(N-pyrimidin-2-ylcarbamoyl)prop-2-enoic acid
    • (2Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid
    • (Z)-4-oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid
    • Inchi: 1S/C8H7N3O3/c12-6(2-3-7(13)14)11-8-9-4-1-5-10-8/h1-5H,(H,13,14)(H,9,10,11,12)/b3-2-
    • InChI Key: SPOFPHPGESYASY-IHWYPQMZSA-N
    • SMILES: O=C(/C=C\C(=O)O)NC1N=CC=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 246
  • XLogP3: -1
  • Topological Polar Surface Area: 92.2

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM520040-1g
4-Oxo-4-(pyrimidin-2-ylamino)but-2-enoic acid
42574-73-2 97%
1g
$539 2023-02-02

Additional information on 3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid: A Comprehensive Overview

3-(Pyrimidin-2-ylcarbamoyl)-acrylic acid, also known by its CAS number 42574-73-2, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine moiety and an acrylic acid group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The chemical structure of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid can be represented as follows: C9H8N2O3. The presence of the pyrimidine ring and the acrylic acid group endows this compound with a range of functional properties, making it an attractive candidate for various biochemical and pharmacological studies. The pyrimidine ring is a common structural motif in many biologically active molecules, including nucleic acids and several therapeutic agents. The acrylic acid group, on the other hand, introduces additional reactivity and functional versatility.

Recent research has highlighted the potential of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid in several therapeutic areas. One notable application is in the development of anti-inflammatory agents. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid has also been investigated for its antiviral activity. Research has demonstrated that this compound can effectively inhibit the replication of several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves the disruption of viral replication processes, making it a valuable lead compound for the development of new antiviral therapies.

The cytotoxicity profile of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid has also been studied extensively. In vitro experiments have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those derived from breast, lung, and colon cancers. The selective cytotoxicity is attributed to its ability to induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

Furthermore, 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid has been explored for its neuroprotective properties. Preclinical studies have indicated that this compound can protect neurons from oxidative stress and neurotoxic insults. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in disease progression.

The pharmacokinetic properties of 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid have also been evaluated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for both oral and parenteral administration. These pharmacokinetic characteristics are crucial for ensuring that the compound reaches its target tissues at therapeutic concentrations without causing significant side effects.

In conclusion, 3-(pyrimidin-2-ylcarbamoyl)-acrylic acid (CAS No. 42574-73-2) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, underscoring its significance in the field of drug discovery and development.

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